1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one
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Overview
Description
1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one is a complex organic compound that features a combination of imidazole, piperidine, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one typically involves multiple steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by subsequent functionalization to introduce the 1-methyl group.
Synthesis of the Piperidine Derivative: The piperidine ring can be formed through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling Reactions: The final compound is obtained by coupling the imidazole and piperidine derivatives through a sulfanyl linkage, followed by the addition of the ethanone moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving imidazole and piperidine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring is known to coordinate with metal ions, which could be relevant in enzymatic processes.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole: A simpler imidazole derivative with similar chemical properties.
Piperidine: A basic nitrogen-containing heterocycle.
Sulfonyl derivatives: Compounds containing the sulfonyl functional group.
Uniqueness
1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
IUPAC Name |
1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S2/c1-16(2)29(26,27)19-6-4-17(5-7-19)14-20(25)24-11-8-18(9-12-24)15-28-21-22-10-13-23(21)3/h4-7,10,13,16,18H,8-9,11-12,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVFAKOCIMKDCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)CSC3=NC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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